N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline
Description
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O6/c13-3-5-21-7-8-22-6-4-14-11-2-1-10(15(17)18)9-12(11)16(19)20/h1-2,9,14H,3-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLGRMIWTJJQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
High-Pressure Ammoniation of 2,4-Dinitrochlorobenzene
A well-documented method involves reacting 2,4-dinitrochlorobenzene with ammonia under high-pressure conditions. Key steps include:
-
Reaction Setup : 2,4-Dinitrochlorobenzene is combined with aqueous ammonia in a high-pressure reactor.
-
Temperature and Pressure : The reaction proceeds at 95–120°C under 3.0–4.5 atm pressure.
-
Ammonia Injection : Liquefied ammonia gas (12.0–13.5 g) is gradually introduced, with stirring, over 3–5 hours.
Example Conditions and Outcomes ():
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Reaction Temperature | 95–105°C | 100–120°C |
| Pressure | 3.0–4.0 atm | 3.0–4.5 atm |
| Reaction Time | 3–4 hours | 4–5 hours |
| Yield | 98.0% | 96.5% |
| Purity (HPLC) | 99.0% | 98.5% |
| Melting Point | 178–179°C | 176–178°C |
This method achieves near-quantitative yields but requires specialized equipment for high-pressure handling.
Introduction of the PEG-Based Side Chain
The aminoethoxy-ethoxy-ethyl side chain is introduced via nucleophilic substitution or coupling reactions. The precursor 2-[2-(2-Aminoethoxy)ethoxy]ethanol (CAS 6338-55-2) serves as a critical building block.
Alkylation of 2,4-Dinitroaniline
The side chain is typically attached through an alkylation reaction:
-
Activation : The hydroxyl group of 2-[2-(2-Aminoethoxy)ethoxy]ethanol is converted to a leaving group (e.g., tosylate or bromide).
-
Coupling : The activated PEG derivative reacts with the amine group of 2,4-dinitroaniline under basic conditions.
Reaction Scheme :
Optimization Parameters :
-
Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity.
-
Temperature : 60–80°C to balance reaction rate and side-product formation.
-
Base : Triethylamine or KCO to scavenge acids generated during substitution.
Purification and Characterization
Post-synthesis purification is critical due to the compound’s sensitivity to light and thermal degradation.
Chromatographic Techniques
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 314.29 g/mol | |
| Melting Point | Not Available (decomposes) | |
| Solubility in DMSO | 10 mM at 25°C | |
| Storage Conditions | 2–8°C, protected from light |
Challenges and Mitigation Strategies
Nitro Group Instability
The electron-deficient nitro groups make the compound prone to reduction or decomposition under acidic or high-temperature conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Types of Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Amino group can be oxidized to form nitro derivatives. |
| Reduction | Nitro groups can be reduced to amines. |
| Substitution | Participates in nucleophilic substitution due to the amino group. |
Scientific Research Applications
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline has several notable applications across different scientific domains:
Chemistry
- Organic Synthesis : Utilized as a reagent for synthesizing various organic compounds.
- Intermediate Production : Serves as an intermediate in creating more complex molecules with pharmaceutical relevance.
Biology
- Bioconjugate Materials : Employed in developing materials for drug delivery systems and protein labeling .
- Sensor Development : Used in antibody-recruiting molecules that enhance the detection of specific proteins in biological assays .
Medicine
- Pharmaceutical Development : Investigated for potential therapeutic applications due to its unique chemical properties that allow interaction with biological targets. Its mechanism involves forming hydrogen bonds and participating in electron transfer reactions .
Case Study 1: Antibody-Recruiting Molecules
In a study focused on the design of antibody-recruiting molecules (ARMs), this compound was successfully utilized to synthesize ARMs that demonstrated effective recruitment of antibodies to target cells. The study revealed that variations in the number of dinitrophenyl motifs influenced the binding affinity of these molecules .
Case Study 2: Drug Delivery Systems
Research into bioconjugate materials incorporating this compound highlighted its role in enhancing drug delivery efficiency. The amino group facilitates conjugation with various biomolecules, improving the targeting and efficacy of therapeutic agents .
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Reagent for organic synthesis; intermediate for complex molecules. |
| Biology | Development of bioconjugate materials; sensor applications. |
| Medicine | Potential drug development; therapeutic applications. |
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Nitro derivatives |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Sodium hydroxide | Substituted aniline derivatives |
Mechanism of Action
The mechanism of action of N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The amino and nitro groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Chloro-N-ethyl-2-nitroaniline (C₈H₉ClN₂O₂)
N,N-Dimethyl-2-nitroaniline (C₈H₁₀N₂O₂)
- Structural Differences: Dimethylamino group at position 2 and a nitro group at position 2 .
- Reactivity: Electron-donating dimethyl groups reduce electrophilicity of the aromatic ring, unlike the electron-withdrawing dinitro groups in the target compound. Limited hydrogen-bonding capacity compared to the aminoethoxy chain .
- Applications : Intermediate in organic synthesis for pharmaceuticals and pigments .
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline (C₁₂H₁₅FN₂O₂)
2-Methoxy-4-nitro-N,N-bis(2-hydroxyethyl)aniline (C₁₂H₁₇N₂O₅)
- Structural Differences : Methoxy and nitro groups at positions 2 and 4, respectively, with bis-hydroxyethyl substituents .
- Solubility: Hydroxyethyl groups enhance water solubility (>50 mg/mL) compared to the target’s aminoethoxy chain, which may require organic solvents (e.g., DMSO) .
- Applications : Used in hair dyes and biomedical imaging due to hydrophilic properties .
Physicochemical and Functional Comparison Table
Key Research Findings
- Synthetic Efficiency : The target compound’s yield (60%) is comparable to analogues like N,N-diethyl-2-fluoro-4-(2-nitroethenyl)aniline (synthetic yields typically 50–70%) .
- Biochemical Utility: The aminoethoxy chain enables selective binding to cysteine residues in peptides, a feature absent in non-ethoxy analogues like 4-chloro-N-ethyl-2-nitroaniline .
- Stability: The dinitroaniline core exhibits greater thermal stability (>200°C) than mono-nitro derivatives (e.g., N,N-dimethyl-2-nitroaniline, decomposes at ~150°C) .
Biological Activity
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline (commonly referred to as DNEA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DNEA is characterized by the following structural formula:
This compound features a dinitroaniline moiety, which is known for its role in various biological interactions. The aminoethoxy side chains may enhance solubility and biological activity.
Cytotoxicity and Anticancer Activity
Recent studies have evaluated the cytotoxic effects of DNEA on various cancer cell lines. In vitro assays have demonstrated that DNEA exhibits significant cytotoxicity against human cancer cell lines such as A549 (lung carcinoma), CaCo-2 (colorectal adenocarcinoma), and HTB-140 (melanoma). The cytotoxic effects were assessed using the MTT assay, which measures cell viability based on metabolic activity.
Table 1: Cytotoxic Activity of DNEA Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.74 ± 1.7 |
| CaCo-2 (Colorectal) | 13.95 ± 2.5 |
| HTB-140 (Melanoma) | 16.20 ± 1.9 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that DNEA possesses moderate to high antiproliferative potency against these cancer cell lines.
The mechanism through which DNEA exerts its cytotoxic effects appears to involve induction of apoptosis and modulation of inflammatory responses. Studies have shown that DNEA can significantly reduce interleukin-6 (IL-6) levels in treated cells, which is critical as IL-6 is a pro-inflammatory cytokine often associated with tumor progression.
Apoptotic Activity
Flow cytometry analyses have indicated that treatment with DNEA increases the percentage of cells undergoing early and late apoptosis:
- Early Apoptosis: Up to 42.7% in A549 cells.
- Late Apoptosis: Notable increases were also observed, indicating a dual mechanism of action.
Case Studies
In a recent study published in Chemistry – A European Journal, researchers synthesized antibody-recruiting molecules incorporating DNEA. These molecules were designed to enhance the immune response against cancer cells by recruiting antibodies more effectively than traditional methods. The study found that DNEA-modified compounds exhibited improved binding affinities for antibodies, leading to enhanced therapeutic efficacy.
Table 2: Binding Affinity of DNEA-Modified Antibody-Recruiting Molecules
| Molecule Type | Binding Affinity (KD) |
|---|---|
| Monovalent ARM | M |
| Bivalent ARM | M |
These findings highlight the potential of DNEA not only as an anticancer agent but also as a crucial component in developing novel therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline, and how is the reaction progress monitored?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, it reacts with activated esters (e.g., NHS esters) in anhydrous dichloromethane (DCM) under inert atmospheres. Triethylamine (TEA) is used to deprotonate the amine group, facilitating coupling. Reaction progress is monitored by thin-layer chromatography (TLC) in solvent systems like DCM:MeOH (95:5). Purification is achieved via flash chromatography .
Q. How is the compound characterized structurally, and what quality control measures ensure purity?
- Methodology : Structural confirmation relies on -NMR and -NMR to resolve the PEG linker’s ethylene oxide units and aromatic nitro groups. High-resolution mass spectrometry (ESI-MS or HPLC-MS) validates molecular weight. Purity (>95%) is assessed using reverse-phase HPLC with UV detection at 254 nm. Residual solvents are quantified via -NMR in deuterated DMSO .
Q. What solvents are compatible with this compound, and how does its solubility impact experimental design?
- Methodology : The compound is highly soluble in DMSO and polar aprotic solvents (e.g., DMF, DCM) but poorly soluble in water. For biological applications, stock solutions in DMSO are diluted into aqueous buffers (<1% DMSO). Hydrophilicity from the PEG linker enhances solubility in mixed solvents, but nitro groups may require pH optimization to avoid precipitation .
Advanced Research Questions
Q. How can coupling efficiency be optimized in bioconjugation reactions involving this compound?
- Methodology : Use a 1.2–1.5 molar excess of the compound relative to the target molecule (e.g., proteins, azide derivatives). Activate carboxyl groups with HATU or DMTMM for amide bond formation. Monitor coupling efficiency via ESI-MS or fluorescence quenching (if labeled). Reaction time (12–24 hours) and temperature (25–40°C) are critical for minimizing side reactions .
Q. What strategies mitigate nitro group reduction or degradation during storage and reactions?
- Methodology : Store the compound at –20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light or reducing agents (e.g., thiols). For long-term stability, lyophilize as a hydrochloride salt. Degradation products are identified via LC-MS with a C18 column and 0.1% formic acid in acetonitrile/water gradients .
Q. How do steric and electronic effects of the PEG linker influence binding kinetics in receptor-ligand studies?
- Methodology : The triethylene glycol (PEG3) linker provides flexibility, reducing steric hindrance in binding assays. Surface plasmon resonance (SPR) or biolayer interferometry (BLI) quantifies binding affinity (). Compare with shorter/longer PEG analogs to assess optimal spacer length. For example, PEG3 linkers balance solubility and target accessibility in cell-surface labeling .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
